N-[(2-phenyl-1H-indol-1-yl)acetyl]glycylglycine
Description
N-[(2-Phenyl-1H-indol-1-yl)acetyl]glycylglycine is a synthetic peptide derivative characterized by a glycylglycine (Gly-Gly) dipeptide backbone conjugated to a 2-phenylindole acetyl group. This structure combines the bioactivity of indole derivatives with the stability and transport properties of small peptides. The compound’s design aims to enhance bioavailability and target specificity compared to simpler indole or peptide analogs.
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[[2-[[2-(2-phenylindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H19N3O4/c24-18(22-12-20(26)27)11-21-19(25)13-23-16-9-5-4-8-15(16)10-17(23)14-6-2-1-3-7-14/h1-10H,11-13H2,(H,21,25)(H,22,24)(H,26,27) |
InChI Key |
OWSBPLUVESKZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenyl-1H-indol-1-yl)acetyl]glycylglycine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acylation: The indole derivative is then acylated using acetic anhydride to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Common techniques include continuous flow synthesis and the use of automated peptide synthesizers to streamline the production process .
Chemical Reactions Analysis
Oxidation Reactions
The indole ring undergoes oxidation at the C-3 position, forming indole-3-carboxylic acid derivatives. Glycylglycine’s peptide bonds remain stable under mild oxidative conditions but degrade under harsher treatments.
| Reagent/Conditions | Product | Notes | Source |
|---|---|---|---|
| KMnO₄ (acidic, 60°C) | Indole-3-carboxylic acid derivative | Selective oxidation of the indole ring | |
| CrO₃ in H₂SO₄ | Oxindole derivatives | Requires controlled pH to avoid overoxidation | |
| H₂O₂ (neutral, 25°C) | Epoxidation of glycylglycine’s double bond | Limited reactivity due to steric hindrance |
Reduction Reactions
The acetyl group and peptide bonds participate in reduction, yielding secondary amines or alcohol derivatives.
| Reagent/Conditions | Product | Notes | Source |
|---|---|---|---|
| LiAlH₄ (THF, reflux) | N-[(2-phenylindol-1-yl)ethyl]glycylglycine | Complete reduction of acetyl to ethyl | |
| NaBH₄ (MeOH, 0°C) | No reaction | Ineffective for amide/peptide reduction | |
| H₂/Pd-C (EtOH, 50°C) | Saturated indole ring | Partial hydrogenation of indole |
Electrophilic Substitution
The indole ring’s C-3 position is highly reactive toward electrophiles, though steric effects from the phenyl group at C-2 moderate substitution rates.
| Reaction | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AcCl, AlCl₃ (DCM, 25°C) | 3-Acetyl-N-[(2-phenylindol-1-yl)acetyl]glycylglycine | 62% | |
| Nitration | HNO₃/H₂SO₄ (0°C) | 3-Nitroindole derivative | 45% | |
| Sulfonation | SO₃/H₂SO₄ (60°C) | 3-Sulfoindole derivative | 38% |
Hydrolysis Reactions
The glycylglycine moiety undergoes selective hydrolysis under acidic or enzymatic conditions, while the indole ring remains intact.
Cross-Coupling Reactions
The indole ring participates in palladium-catalyzed couplings, enabling structural diversification.
Photochemical Reactions
UV irradiation induces dimerization or oxidation, depending on solvent and wavelength.
| Conditions | Product | Mechanism | Source |
|---|---|---|---|
| UV-C (254 nm, MeOH) | Indole dimer via [2+2] cycloaddition | Radical-mediated pathway | |
| UV-A (365 nm, O₂-saturated) | N-Oxide formation | Singlet oxygen involvement |
Key Mechanistic Insights
-
Indole Reactivity : The phenyl group at C-2 electronically deactivates the indole ring but directs electrophiles to C-3 via steric effects.
-
Peptide Stability : Glycylglycine’s amide bonds resist nucleophilic attack under physiological conditions but cleave rapidly in acidic environments .
-
Catalytic Effects : Zr-based catalysts (e.g., MOF-808) enhance hydrolysis rates by coordinating to peptide oxygens, polarizing bonds for nucleophilic attack .
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its anticancer properties, particularly through its effects on various cancer cell lines.
Case Studies and Experimental Data
Recent studies have demonstrated the compound's cytotoxicity against several human cancer types:
- Human Colorectal Carcinoma (HCT-116)
- Human Breast Adenocarcinoma (MCF-7)
- Human Liver Carcinoma (HepG2)
- Human Lung Carcinoma (A549)
Table 1 summarizes the IC50 values obtained from MTT assays, indicating the compound's effectiveness compared to standard chemotherapy agents like doxorubicin.
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| HCT-116 | 8.5 ± 1.5 | 22.0 ± 3.0 |
| MCF-7 | 7.9 ± 1.9 | 24.7 ± 3.2 |
| HepG2 | 6.1 ± 1.9 | 24.7 ± 3.2 |
| A549 | 10.0 ± 2.0 | 23.5 ± 4.0 |
The results indicate that N-[(2-phenyl-1H-indol-1-yl)acetyl]glycylglycine exhibits significant anticancer activity, particularly against liver carcinoma cells .
Antimicrobial Applications
In addition to its anticancer properties, this compound has shown promising antimicrobial activity.
Antibacterial Activity
Research has indicated that derivatives of this compound exhibit varying degrees of antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The synthesized derivatives have been tested against standard bacterial strains using the plate method.
Table 2 provides a summary of the antibacterial activity observed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | Moderate |
| Escherichia coli | 16 μg/mL | Strong |
| Bacillus subtilis | 64 μg/mL | Weak |
| Pseudomonas aeruginosa | >128 μg/mL | Inactive |
These findings suggest that while some derivatives are effective against specific strains, others may require further optimization to enhance their antimicrobial properties .
Mechanism of Action
The mechanism of action of N-[(2-phenyl-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound is structurally distinct from related derivatives due to its 2-phenylindole substitution and acetyl-glycylglycine linkage . Key comparisons include:
Enzymatic Interactions
- ACE Substrate Potential: FAPGG: Hydrolyzed by ACE into glycylglycine and furylacryloylphenylalanine (absorbance decrease at 340 nm) . N-[(2-Phenyl-1H-indol-1-yl)acetyl]glycylglycine: Unlikely to act as an ACE substrate due to steric hindrance from the 2-phenylindole group but may inhibit ACE via competitive binding.
Physicochemical Properties
- Thermal Stability : Glycylglycine derivatives decompose at ~250°C under oxidative conditions . The 2-phenylindole group may enhance stability by providing aromatic rigidity.
- Reactivity : Glycylglycine reacts with hydroxyl radicals at 4×10⁸ M⁻¹s⁻¹ ; the indole group may alter reactivity by scavenging radicals or forming stable intermediates.
- Absorption : Unlike glycylglycine, which is absorbed via peptide transporters (PepT1), the bulky indole moiety in this compound may reduce intestinal uptake unless active transport mechanisms exist .
Research Findings and Implications
- Anticancer Potential: Glycylglycine conjugation enhances cytotoxicity in betulinic acid derivatives (BA2, BA3), suggesting a similar strategy could improve the efficacy of this compound .
- Enzymatic Resistance : The compound’s resistance to hydrolysis (unlike FAPGG) may prolong its in vivo half-life .
- Safety Profile: Doses ≤10 µM are likely safe for normal cells (e.g., HaCaT keratinocytes), but higher concentrations risk membrane damage (LDH leakage) .
Biological Activity
N-[(2-phenyl-1H-indol-1-yl)acetyl]glycylglycine is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, cytotoxicity, and mechanisms of action, supported by relevant data and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the coupling of 2-phenylindole derivatives with glycylglycine. The reaction conditions often include the use of coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. Characterization of the compound is usually performed using techniques such as NMR and mass spectrometry to confirm its structure.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic activity of various indole derivatives, including this compound. The compound has been tested against several cancer cell lines, revealing promising results:
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| HepG2 | 0.9 | Doxorubicin |
| MCF7 | 0.55 | Doxorubicin |
| HeLa | 0.50 | Doxorubicin |
These results indicate that the compound exhibits significant cytotoxicity against cancer cells while showing lower toxicity towards normal cell lines, suggesting a favorable therapeutic index .
The mechanisms by which this compound exerts its biological effects involve several pathways:
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in HepG2 cells treated with the compound, there was a notable increase in caspase-3 activity, indicating apoptosis induction .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at various phases, particularly the G2/M phase, which is critical for cancer therapy as it prevents cancer cells from proliferating .
- Inhibition of Enzymatic Activity : Several indole derivatives have demonstrated inhibitory effects on key enzymes involved in cancer progression, such as EGFR and other kinases, further supporting their potential as anticancer agents .
Case Studies
A recent case study investigated the effects of this compound on human cancer cell lines:
Study Overview
The study aimed to assess the compound's cytotoxic effects and underlying mechanisms in vitro.
Findings
The results indicated that:
- The compound significantly reduced cell viability in HepG2 and MCF7 cell lines.
- Flow cytometry analysis revealed increased apoptotic cells upon treatment.
This underscores the potential application of this compound in targeted cancer therapies.
Q & A
Q. What synthetic strategies are recommended for preparing N-[(2-phenyl-1H-indol-1-yl)acetyl]glycylglycine, and how can purity be optimized?
A stepwise peptide coupling approach is typically employed. First, the indole moiety (2-phenyl-1H-indol-1-yl) is acetylated using acetic anhydride or acetyl chloride under basic conditions. The resulting acetylated intermediate is then conjugated to glycylglycine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or DCM. Purification via recrystallization or reverse-phase HPLC is critical to achieve >98% purity. Monitor reaction progress using TLC (silica gel, UV detection) or LC-MS to confirm intermediate formation .
Q. How can the purity and identity of this compound be validated in a research setting?
Combine orthogonal analytical techniques:
- HPLC/LC-MS : Use a C18 column with a water-acetonitrile gradient (0.1% TFA) to assess purity. Compare retention times and mass spectra (e.g., [M+H]⁺ ion) to reference standards.
- NMR : Confirm structural integrity via ¹H/¹³C NMR. Key signals include the indole aromatic protons (δ 7.2–8.1 ppm), acetyl methyl group (δ 2.1–2.3 ppm), and glycylglycine backbone (δ 3.5–4.2 ppm for α-CH₂) .
- Elemental analysis : Verify C, H, N composition within ±0.3% of theoretical values.
Q. What are the recommended storage conditions to ensure compound stability?
Store the compound in a desiccator at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to light, moisture, and strong oxidizers. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict degradation pathways, such as cleavage of the glycylglycine moiety or indole ring oxidation .
Q. How should researchers handle potential toxicity or hazards during experimental work?
While specific toxicity data for this compound are limited, adopt standard precautions for handling peptides and aromatic amines:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid inhalation/ingestion; rinse exposed skin with water for 15 minutes.
- Monitor for decomposition products (e.g., NOx, CO) during thermal analysis .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation in a solvent system like DMSO/water (1:1). Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (for small molecules) or SHELXS (for phase determination) ensures accurate electron density maps. ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement .
Q. How can conflicting data on the compound’s reactivity with hydroxyl radicals be resolved?
Contradictions in radical-mediated degradation studies may arise from solvent effects or radical source variability (e.g., Fenton reagents vs. UV/H₂O₂). Design controlled experiments:
Q. What advanced spectroscopic techniques can probe its interaction with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (Kd, kon/koff) with proteins like ACE, which has affinity for glycylglycine-containing substrates .
- Circular Dichroism (CD) : Monitor conformational changes in target enzymes upon ligand binding (e.g., shifts in α-helix/β-sheet signatures).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions.
Q. How can computational modeling predict its pharmacokinetic properties?
Use molecular dynamics (MD) simulations and QSAR models:
- LogP calculation : Predict lipophilicity using software like MarvinSuite or Schrödinger.
- ADMET profiling : Assess absorption (Caco-2 permeability), cytochrome P450 interactions, and plasma protein binding via tools like SwissADME or ADMETLab.
- Docking studies : Model interactions with μ-opioid receptors (if applicable) using AutoDock Vina, referencing structural analogs like acetyl fentanyl .
Q. What strategies address challenges in detecting trace impurities during synthesis?
- High-Resolution Mass Spectrometry (HRMS) : Identify impurities with ppm-level mass accuracy (e.g., unreacted glycylglycine or acetylated byproducts).
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures.
- Ion Chromatography : Detect residual counterions (e.g., chloride from EDC coupling) .
Q. How can researchers validate its role as a substrate or inhibitor in enzymatic assays?
Design kinetic assays using fluorogenic or chromogenic substrates. For example:
- ACE Activity Assay : Replace the standard substrate FAPGG with the compound and monitor absorbance at 340 nm. Calculate inhibition constants (Ki) using Lineweaver-Burk plots .
- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) and measure polarization changes upon enzyme binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
